REACTION_CXSMILES
|
[Se](=O)=[O:2].[CH3:4][C:5]([O:14][C:15](=[O:17])[CH3:16])([C:7]1[C:8]([CH3:13])=[N:9][CH:10]=[CH:11][CH:12]=1)[CH3:6]>O.O1CCOCC1>[CH:13]([C:8]1[C:7]([C:5]([O:14][C:15](=[O:17])[CH3:16])([CH3:4])[CH3:6])=[CH:12][CH:11]=[CH:10][N:9]=1)=[O:2]
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
acetic acid 1-methyl-1-(2-methyl-pyridin-3-yl)-ethyl ester
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C=1C(=NC=CC1)C)OC(C)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 100° C. for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the brown oil was quenched with saturated NaHCO3 (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification via column chromatography on silica gel (hexanes
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=NC=CC=C1C(C)(C)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |